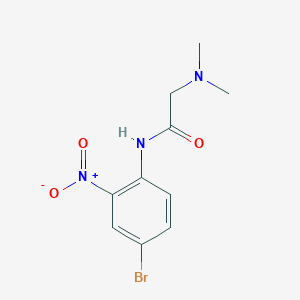
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Descripción general
Descripción
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a dimethylglycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide typically involves a multi-step process. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the acylation of the resulting 4-bromo-2-nitroaniline with dimethylglycine chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 4-amino-2-nitrophenyl-N~2~,N~2~-dimethylglycinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the dimethylglycinamide moiety may enhance the compound’s solubility and bioavailability. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the dimethylglycinamide moiety.
N-(4-bromo-2-nitrophenyl)-N-isopropylamine: Similar structure but with an isopropyl group instead of dimethylglycinamide.
Uniqueness
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dimethylglycinamide moiety distinguishes it from other similar compounds, potentially enhancing its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-8-4-3-7(11)5-9(8)14(16)17/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVTWTFVFVUXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


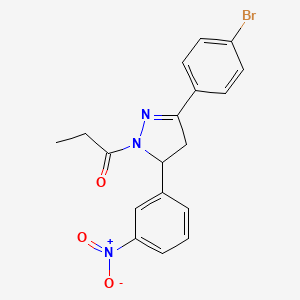
![4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B4138436.png)
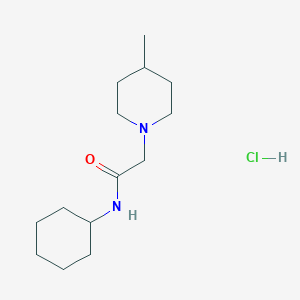
![2-(1-adamantyl)-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4138468.png)
![ETHYL 2-{[(ALLYLAMINO)CARBOTHIOYL]AMINO}-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE](/img/structure/B4138476.png)
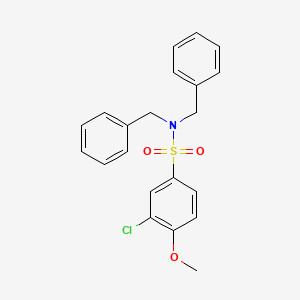
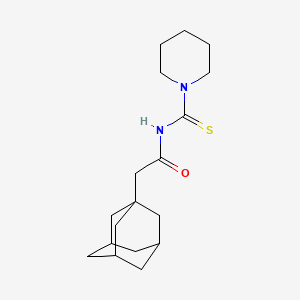
![N-[(2,6-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4138488.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(methylthio)propyl]-3-piperidinecarboxamide](/img/structure/B4138496.png)
![ethyl 4-({[(4-allyl-5-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138509.png)
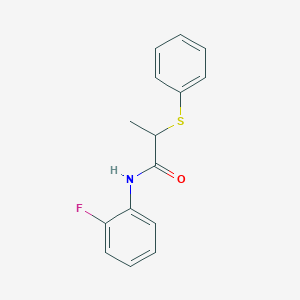
![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
